molecular formula C9H6BrNO B1271533 5-Bromo-2-phenyloxazole CAS No. 92629-11-3

5-Bromo-2-phenyloxazole

Cat. No. B1271533
CAS RN: 92629-11-3
M. Wt: 224.05 g/mol
InChI Key: MSXVETKZQOUBNB-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyloxazole is a chemical compound that belongs to the oxazole family, characterized by a 5-membered aromatic ring containing both nitrogen and oxygen atoms. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position distinguishes this compound from other oxazoles. The compound's structure and properties allow it to serve as a versatile intermediate in the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives often involves strategies that allow for the introduction of various substituents into the oxazole ring. For instance, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate involves the use of IR spectroscopy, NMR, Mass spectroscopy, and X-ray diffraction analysis to characterize the compound . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester demonstrates the use of halogenated precursors and nucleophilic substitution reactions . These methods are indicative of the general approaches used in synthesizing 5-bromo-2-phenyloxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is often confirmed using spectroscopic methods and computational studies. For example, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provide insights into the intermolecular interactions and the stability of the molecule . Computational studies, including density functional theory (DFT), are used to predict the molecular electrostatic potential, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common mechanism for introducing different substituents into the oxazole ring. The reactivity of the bromine atom in 5-bromo-2-phenyloxazole makes it a suitable candidate for further functionalization. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes is an example of how halogen-containing compounds can react through nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenyloxazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. The crystallographic parameters, such as those reported for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, are crucial for understanding the solid-state properties of these compounds . Additionally, the antimicrobial and antiproliferative activities of some derivatives indicate that the physical and chemical properties of these compounds can have significant biological implications .

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: 5-Bromo-2-phenyloxazole is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They are used in the treatment of type II diabetes .
  • Methods of Application or Experimental Procedures: The synthesis of 5-Bromo-2-phenyloxazole involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
  • Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction . The resulting SGLT2 inhibitors show broad application prospects .

Safety And Hazards

5-Bromo-2-phenyloxazole is classified under the GHS07 hazard class. The associated hazard statements include H335, H319, H302, and H315, indicating that the compound may cause respiratory irritation, serious eye irritation, harmful if swallowed, and causes skin irritation .

properties

IUPAC Name

5-bromo-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVETKZQOUBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378325
Record name 5-bromo-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenyloxazole

CAS RN

92629-11-3
Record name 5-bromo-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-phenyl-1,3-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Stanetty, M Spina, MD Mihovilovic - Synlett, 2005 - thieme-connect.com
… General Procedure for the Halogen Dance Reaction: A freshly prepared solution of LDA (1.5 equiv) in anhyd THF (10 mL) was added to a solution of 5-bromo-2-phenyloxazole (1; 1 …
Number of citations: 19 www.thieme-connect.com
LI Belen'kii, MA Cheskis - Chemistry of Heterocyclic Compounds, 1984 - Springer
… The only difference was that triethylamine was added to the reaction mixture, which made it possible to obtain 5-bromo-2-phenyloxazole (V) in 56%yield. …
Number of citations: 7 link.springer.com
J Haemmerle, M Spina, M Schnuerch… - …, 2008 - thieme-connect.com
… In the oxazole series 5-bromo-2-phenyloxazole (6) was prepared according to a literature procedure [¹¹] and subsequently converted into the other desired coupling partners under …
Number of citations: 26 www.thieme-connect.com
J Haemmerle, M Schnuerch, P Stanetty - Synlett, 2007 - thieme-connect.com
… were obtained when 3-bromopyridine (entry 9, 75%), 2-fluoro-4-iodopyridine (entry 10, 76%), 5-bromo-2-phenylthiazole (2a) (entry 12, 73%) and 5-bromo-2-phenyloxazole (entry 14, 70…
Number of citations: 14 www.thieme-connect.com
M Balasubramanian - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… Treatment of 1 with three equivalents of NBS in boiling CCl4 in the presence of AIBN led to 5-bromo-2-phenyloxazole (2). Presumably, sequential bromination and dehydrobromination …
Number of citations: 3 www.sciencedirect.com
M Schnürch - Halogenated Heterocycles: Synthesis, Application and …, 2012 - Springer
… The first study investigated the migration process on 5-bromo-2-phenyloxazole 60 and demonstrated that a series of electrophiles can be introduced in position 5 leading to 4-bromo-2-…
Number of citations: 27 link.springer.com
K Fukuzumi, Y Nishii, M Miura - Bulletin of the Chemical Society of …, 2019 - journal.csj.jp
… hexane/EtOAc = 5/1) to give 5-bromo-2-phenyloxazole as brown solid in 24% yield (540 mg… 2 balloon and a rubber cap was charged with 5-bromo-2-phenyloxazole (540 mg, 2.4 mmol) …
Number of citations: 3 www.journal.csj.jp
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
… To further extend the scope and limitations of the proposed method, the known 5-bromo-2-phenyloxazole 2977, 78 was also prepared. In particular, 2-phenyloxazole (50) (obtained from …
M Schnürch, M Spina, AF Khan… - Chemical Society …, 2007 - pubs.rsc.org
… Starting from 5-bromo-2-phenyloxazole 59 the migration process was induced by LDA and various electrophiles were introduced at 5-position in 58–78% yield (61, Scheme 15). For the …
Number of citations: 223 pubs.rsc.org
I Šagud, M Šindler‐Kulyk… - European Journal of …, 2018 - Wiley Online Library
… Phenyl-oxazole-4-carbaldehyde27 (8) was prepared from 5-bromo-2-phenyloxazole27 (14) in two steps. Derivative 14 was synthesized in a multiple step synthesis by applying a series …

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